molecular formula C17H21N3O3 B2553196 N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide CAS No. 2197372-33-9

N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide

Cat. No. B2553196
CAS RN: 2197372-33-9
M. Wt: 315.373
InChI Key: WJFNPYOJCRRJIR-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide, also known as MPB, is a synthetic compound that has been widely used in scientific research. MPB is a member of the piperidine family and has a molecular weight of 383.46 g/mol. It is a white crystalline powder that is soluble in water and organic solvents. MPB has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide is not fully understood. However, it is believed that N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide works by binding to the active site of proteases, thereby preventing them from cleaving their target substrates. This inhibition can be reversible or irreversible, depending on the specific protease and the concentration of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide used.
Biochemical and Physiological Effects:
N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been found to have a variety of biochemical and physiological effects. In addition to its protease inhibition activity, N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been shown to have anti-inflammatory and anti-tumor properties. N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has also been found to modulate the activity of cytokines and chemokines, which are important signaling molecules involved in immune responses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide in lab experiments is its high specificity for proteases. N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been found to inhibit the activity of several proteases, making it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide is that it may not be effective against all proteases, and its activity may be affected by factors such as pH and temperature.

Future Directions

There are many future directions for research involving N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide. One area of interest is the development of new N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide derivatives with improved activity and specificity for specific proteases. Another area of interest is the use of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide in the development of new therapies for diseases such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide and its effects on cytokine and chemokine signaling pathways.

Synthesis Methods

The synthesis of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide involves a multi-step process that starts with the reaction of 3-methyl-2-oxopiperidine with 4-aminobenzoyl chloride. The resulting product is then reacted with acryloyl chloride to yield N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide. The final product is purified using column chromatography to obtain a high yield of pure N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide. This synthesis method has been well-established and has been used to produce large quantities of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide for research purposes.

Scientific Research Applications

N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been used in a variety of scientific research applications. One of the main uses of N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide is as a protease inhibitor. N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide has been found to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This inhibition has been used to study the role of these proteases in various biological processes, such as inflammation and cancer.

properties

IUPAC Name

N-(1-methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-15(21)18-11-12-6-8-13(9-7-12)16(22)19-14-5-4-10-20(2)17(14)23/h3,6-9,14H,1,4-5,10-11H2,2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFNPYOJCRRJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)NC(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide

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